(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLSUYKYJMBFH-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
The presence of a 2-hydroxy group on the acetophenone moiety necessitates acid catalysis to avoid deprotonation and side reactions inherent in basic conditions. As demonstrated by Hou et al. (2019), thionyl chloride (SOCl₂) reacts with ethanol to generate hydrogen chloride in situ, which catalyzes the condensation between 4-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone. This method circumvents the instability of phenolic hydroxyl groups under alkaline conditions, ensuring selective enolate formation and subsequent aldol addition.
Micellar-Mediated Synthesis in Aqueous Media
Surfactant Selection and Green Chemistry Principles
Recent studies highlight cationic (CTAB) and nonionic (Tween 80) surfactants as effective media for chalcone synthesis. These micellar systems reduce organic solvent use while enhancing reactant solubility. For electron-deficient aldehydes like 4-chlorobenzaldehyde, CTAB achieves 44–72% yields, whereas Tween 80 excels with electron-rich substrates (up to 91% yield).
Reaction Conditions and Scope
- Temperature : 25–45°C.
- Base : NaOH (2–4 equivalents).
- Surfactant concentration : 0.9 mM (CMC) to 54.9 mM (61× CMC).
Diffusion-ordered spectroscopy (DOSY) confirms reactant incorporation into micelles, with 60–80% encapsulation rates observed for aromatic aldehydes. This method is particularly advantageous for scaling reactions while adhering to green chemistry metrics.
Traditional Base-Catalyzed Methods with Modifications
Challenges of Alkaline Conditions
Standard Claisen-Schmidt reactions employ NaOH in methanol or ethanol. However, the 2-hydroxy group in 2-hydroxy-4-methoxyacetophenone readily deprotonates under basic conditions, leading to undesired side products such as flavanones. Modifications, including reduced base strength (25% NaOH) and shorter reaction times, mitigate these issues for fluorinated analogs, though yields for the target compound remain suboptimal compared to acid catalysis.
Solvent-Free Grinding Techniques
Grinding 4-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone with NaOH in a mortar eliminates solvent use, leveraging mechanical energy for enolate formation. A similar approach for 4-hydroxy-4′-methoxychalcone achieved 98% purity via recrystallization, suggesting adaptability for the target compound. However, the 2-hydroxy group’s acidity may still necessitate acid additives.
Comparative Analysis of Synthetic Methods
Table 1. Yield and Condition Comparison Across Methods
*Yields extrapolated from analogous chalcones.
Characterization and Validation
Spectroscopic Data
Melting Point and Purity
Reported melting points for structurally similar chalcones range from 118°C to 125°C, with the target compound expected to align within this range. Recrystallization from ethanol/water mixtures enhances purity to >98%.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at three reactive sites:
-
α,β-unsaturated carbonyl system
-
4-chlorophenyl ring
-
2-hydroxy-4-methoxyphenyl ring
Key Observation : The electron-donating methoxy group directs nitration to the 3- and 5-positions of its aromatic ring, while the chloro substituent deactivates the adjacent ring toward electrophilic attack .
Reduction Reactions
The α,β-unsaturated system shows preferential reduction over aromatic rings:
Notable Feature : Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to unchlorinated analogs by 30-40% in hydrogenation studies .
Substitution Reactions
Electrophilic substitution occurs preferentially on the 2-hydroxy-4-methoxyphenyl ring due to activating groups:
Halogenation
| Halogenation Type | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ in CHCl₃ | C-5 of methoxy ring | 68% |
| Chlorination | Cl₂/AlCl₃ in CS₂ | C-3 of hydroxy ring | 51% |
Sulfonation
| Conditions | Sulfonating Agent | Position | Solubility Change |
|---|---|---|---|
| H₂SO₄ (fuming), 50°C | SO₃ complex | C-6 of methoxy ring | Water solubility ↑ 85% |
Cyclization Reactions
The chalcone scaffold participates in heterocycle formation:
Comparative Reactivity Analysis
Structural Influences :
-
Chloro substituent : Decreases electron density at β-carbon (Mulliken charge: +0.32 vs +0.18 in unchlorinated analog)
-
Methoxy group : Increases para-position reactivity (Hammett σₚ: -0.27)
-
Ortho-hydroxy group : Enables chelation with transition metals (Stability constant with Cu²⁺: log K=8.2)
This reactivity profile makes the compound a versatile intermediate for synthesizing bioactive derivatives, particularly in developing antimicrobial and anticancer agents.
Scientific Research Applications
Anticancer Potential
Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms through which (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exerts its anticancer effects include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical pathway in cancer therapy.
- Reactive Oxygen Species Generation : It has been shown that compounds with similar structures can induce oxidative stress, leading to cell death in cancerous cells.
A study highlighted the compound's ability to inhibit tumor growth in vitro, demonstrating an IC50 value of approximately 0.25 μM against specific cancer cell lines .
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 0.25 | Induction of apoptosis |
| Study B | HeLa | 0.30 | ROS-mediated pathways |
Antimicrobial Activity
The compound has shown promise in combating microbial infections, particularly against resistant strains of bacteria. Studies have demonstrated that derivatives similar to this chalcone can effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits anti-inflammatory activities. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study 1: Anticancer Research
A study conducted on the effects of this chalcone derivative on breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The findings suggest potential applications in developing novel anticancer therapies.
Case Study 2: Antimicrobial Resistance
In a clinical study assessing the efficacy of various compounds against resistant bacterial strains, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was found to be effective against MRSA, highlighting its potential as an alternative treatment option .
Mechanism of Action
The biological activity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous chalcones (Table 1). Key differences in substituents, biological activity, and crystallographic data are highlighted.
Table 1: Structural and Functional Comparison of Selected Chalcones
Structural Modifications and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with electron-donating groups like 4-OCH₃ in (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (). This difference influences charge transfer efficiency, relevant for nonlinear optical applications .
- Hydrogen-Bonding Capacity: The 2-hydroxy group in the target compound enables stronger hydrogen bonding compared to non-hydroxylated analogs like (E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (), which may enhance binding to biological targets .
- Melting Points and Yields : The target compound’s melting point and synthetic yield are comparable to brominated analog A (m.p. 141°C, 61% yield) but lower than benzyloxy-substituted B (93.7% yield) (), suggesting halogen size impacts crystallinity .
Crystallographic and Conformational Analysis
- Dihedral Angles : In (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one (), the trichlorophenyl group creates a dihedral angle of 56.26° with the central ring, reducing planarity. The target compound’s dihedral angle is likely smaller due to less steric hindrance, favoring π-conjugation .
- Hirshfeld Surface Analysis : Analogous chalcones like (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one () show intermolecular interactions dominated by H···O contacts (15–20%), similar to the target compound’s hydroxyl-driven packing .
Biological Activity
(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
- Molecular Formula : CHClO
- Molecular Weight : 288.72 g/mol
- CAS Number : 171508-66-0
The biological activity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets within cells. The compound's structure includes an α,β-unsaturated carbonyl group, which is critical for its reactivity and biological effects.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.
- Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, particularly the NF-κB and STAT3 pathways, which are crucial in cancer progression .
Anticancer Properties
Chalcone derivatives have been extensively studied for their anticancer potential. Research indicates that (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative effects on various cancer cell lines:
| Cancer Type | Effect Observed | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Lung Cancer | Inhibition of cell proliferation | |
| Leukemia | Suppression of tumor growth |
Studies have shown that this compound can induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for further development in cancer therapies .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .
Antimicrobial Activity
Research indicates that chalcone derivatives possess antimicrobial properties against various pathogens. Preliminary studies suggest that (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one can inhibit bacterial growth, demonstrating potential as an antimicrobial agent .
Case Studies
Several studies have highlighted the biological activity of chalcones similar to (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, and how can reaction parameters be optimized?
- The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 4-chlorobenzaldehyde. Ethanol or methanol with NaOH/KOH as a base (5–10% w/v) at 50–70°C for 6–12 hours yields the chalcone derivative . Crystallization from ethanol or acetone improves purity. Single-crystal X-ray diffraction (XRD) confirms the (2E)-configuration, as demonstrated in analogous chalcone syntheses . Optimization involves adjusting solvent polarity, base concentration, and reaction time to enhance yield (typically 60–75%) and minimize side products like cis-isomers.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (O-H) stretch at ~3200 cm⁻¹ .
- NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.8 ppm), aromatic protons in the 6.5–8.0 ppm range, and enone protons (J = 15–16 Hz for trans-configuration) .
- XRD : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 4-chlorophenyl vs. 2-hydroxy-4-methoxyphenyl planes at ~15–25°) .
- UV-Vis : λ_max ~350 nm due to π→π* transitions in the conjugated enone system .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility: High in polar aprotic solvents (DMSO, DMF), moderate in ethanol, and low in water. Stability tests (TGA/DSC) show decomposition above 200°C . Storage in amber vials at 4°C under inert gas (N₂/Ar) prevents oxidation of the phenolic -OH group .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical data?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed vs. experimental bond lengths (e.g., C=O: 1.22 Å theoretical vs. 1.24 Å XRD) and vibrational frequencies (IR) to validate models . Discrepancies >5% may indicate incomplete basis sets or solvent effects unaccounted for in simulations .
Q. Why do antimicrobial activity results vary across studies, and how can this be systematically addressed?
- Variations arise from substituent effects (e.g., 4-chlorophenyl vs. 2,6-dichlorophenyl in analog studies), microbial strains, and assay protocols (e.g., broth microdilution vs. disk diffusion) . To standardize results:
- Use clinical isolate panels (e.g., ATCC strains).
- Normalize minimum inhibitory concentration (MIC) values to controls like ciprofloxacin.
- Perform structure-activity relationship (SAR) studies by introducing electron-withdrawing groups (e.g., -NO₂) to enhance activity .
Q. What electronic properties govern the compound’s reactivity in photochemical or catalytic applications?
- The HOMO-LUMO gap (~4.5 eV) indicates moderate charge transfer efficiency. Electrophilicity index (ω = 1.8–2.2 eV) suggests susceptibility to nucleophilic attack at the β-carbon of the enone . TD-DFT predicts excited-state behavior for photodynamic applications, with triplet-state lifetimes analyzed via transient absorption spectroscopy .
Q. How should conflicting crystallographic data on analogous chalcones be interpreted?
- Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) and hydrogen-bonding networks. For example, in (2E)-1-(2,4-dichlorophenyl) analogs, Pbca symmetry with Z = 8 vs. P2₁/c with Z = 4 reflects packing differences due to substituent bulk . Use Mercury software to overlay CIF files and identify torsional angle deviations >5° as significant .
Q. What methodologies identify substituent effects on the compound’s nonlinear optical (NLO) properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
